molecular formula C15H22N4O3S B2686971 7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378199-88-3

7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2686971
CAS RN: 378199-88-3
M. Wt: 338.43
InChI Key: FBAWACMDJQOWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known as 8-[(2-bromoacetyl)amino]-3,7-dihydro-3-methyl-1H-purine-2,6-dione, is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.

Scientific Research Applications

Purine Alkaloids in Marine Organisms

Purine alkaloids isolated from marine organisms, such as the South China Sea gorgonian Subergorgia suberosa, have shown weak cytotoxicity toward human cancer cell lines. The study by Qi, Zhang, and Huang (2008) identified four new purine alkaloids with potential implications for cancer research. These compounds, including 6-(1'-purine-6',8'-dionyl)suberosanone and others, were determined through extensive spectroscopic analysis. Their cytotoxic activities suggest a potential for further investigation into their mechanisms of action and possible therapeutic applications (Qi, Zhang, & Huang, 2008).

Nucleoside Analogs Synthesis

The synthesis of nucleoside analogs, such as 7-methyl-8-oxoguanosine, has been reported by Kini, Hennen, and Robins (1987), providing a facile approach for creating compounds with potential biological activity. These synthetic methodologies enable the exploration of nucleoside analogs' biological effects, including their antiviral, anticancer, and immunomodulatory activities. The process outlines a new synthesis pathway that could be relevant for developing therapeutic agents based on purine derivatives (Kini, Hennen, & Robins, 1987).

Oligonucleotides with Modified Bases

Seela and Ming (2008) explored oligonucleotides containing 7-thia-8-oxoguanine, a new class of molecules substituting sulfur for the 7-nitrogen of a purine base. This modification in oligonucleotides demonstrates the versatility of purine derivatives in genetic research and their potential applications in DNA-based technologies. The study highlights the synthesis, base pairing, and duplex stability of these modified oligonucleotides, suggesting applications in molecular biology and genetic engineering (Seela & Ming, 2008).

Purine Derivatives in Metal Complex Synthesis

Shaker (2011) conducted a study on mixed ligand metal complexes of purine derivatives, highlighting the chemical versatility of purines in forming complexes with metals. This research provides insights into the potential applications of purine derivatives in developing new materials with unique electronic, magnetic, and catalytic properties. The synthesis and characterization of these complexes underscore the role of purine derivatives in coordination chemistry and material science (Shaker, 2011).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-8(2)6-7-19-11-12(18(5)14(22)17-13(11)21)16-15(19)23-10(4)9(3)20/h8,10H,6-7H2,1-5H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAWACMDJQOWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

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